molecular formula C12H12N2O B2599091 1-Benzyl-5-oxopyrrolidine-3-carbonitrile CAS No. 120656-57-7

1-Benzyl-5-oxopyrrolidine-3-carbonitrile

Cat. No.: B2599091
CAS No.: 120656-57-7
M. Wt: 200.241
InChI Key: CDDZWHLPCYLXLK-UHFFFAOYSA-N
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Description

1-Benzyl-5-oxopyrrolidine-3-carbonitrile is a chemical compound of significant interest in medicinal chemistry research, particularly in the field of virology. Scientific studies have identified it as a potential non-nucleoside reverse-transcriptase inhibitor (NNRTI) with activity against Human Immunodeficiency Virus Type 1 (HIV-1) . Its mechanism of action involves binding to the reverse transcriptase enzyme, a key component in the HIV replication cycle, thereby inhibiting its function and preventing viral replication. The pyrrolidine ring in its molecular structure adopts an envelope conformation, and in the crystal lattice, adjacent molecules form infinite chains via intermolecular N—H···O hydrogen bonds . With a molecular formula of C12H12N2O and a molecular weight of 200.24 g/mol, this compound serves as a valuable scaffold for the development of novel therapeutic agents . The 5-oxopyrrolidine (2-pyrrolidinone) core is a privileged structure in drug discovery, found in numerous compounds with a wide spectrum of biological activities, including antimicrobial and anticancer properties . This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-benzyl-5-oxopyrrolidine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c13-7-11-6-12(15)14(9-11)8-10-4-2-1-3-5-10/h1-5,11H,6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDDZWHLPCYLXLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)CC2=CC=CC=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 Benzyl 5 Oxopyrrolidine 3 Carbonitrile and Key Precursors

Strategies for the Construction of the 1-Benzyl-5-oxopyrrolidin-2-one Core

The formation of the 1-benzyl-5-oxopyrrolidin-2-one (also known as N-benzyl-2-pyrrolidinone) scaffold is a critical step. This is frequently achieved through the cyclization of precursors derived from reactions involving itaconic acid or its analogs with benzylamine (B48309).

A common and direct method for constructing the pyrrolidinone ring is the reaction between itaconic acid and benzylamine. nih.govnih.govnih.gov This reaction proceeds via an initial aza-Michael addition of the amine to the conjugated double bond of itaconic acid, followed by an intramolecular cyclization/condensation to form the five-membered lactam ring. nih.govnih.gov

The synthesis of 1-benzyl-5-oxopyrrolidine-3-carboxylic acid can be accomplished in a one-pot reaction by heating a mixture of itaconic acid and benzylamine. mdpi.com For instance, reacting 2-amino-4-chlorophenol (B47367) with itaconic acid in refluxing water for an extended period yields the corresponding N-aryl-5-oxopyrrolidine-3-carboxylic acid. mdpi.com A similar direct condensation approach is used for various aromatic amines. nih.gov This cascade reaction, involving an aza-Michael addition followed by an irreversible cyclization, is an efficient method for creating the stable pyrrolidone ring. nih.gov In some cases, the reaction of diethyl itaconate with benzylamine in ethanol (B145695) at reflux also provides a direct route to the corresponding ethyl ester of the target carboxylic acid. chemicalbook.com

While one-pot methods are efficient, multi-stage sequences offer greater control and may be necessary for specific derivatives. These sequences typically involve the initial formation of an intermediate, such as an itaconimide, which is then subjected to further transformations. For example, a research study focused on synthesizing a variety of 5-oxopyrrolidine derivatives began by reacting N-(4-aminophenyl)acetamide with itaconic acid to form 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid. nih.gov This intermediate was then carried through several steps, including esterification and hydrazide formation, before further modifications. nih.gov Such multi-step processes allow for the purification of intermediates and the systematic introduction of diverse functional groups onto the pyrrolidinone scaffold. nih.govnih.gov

Table 1: Comparison of Synthetic Protocols for Pyrrolidinone Core Construction

Protocol Type Description Reactants Example Key Features Reference
One-Step Aza-Michael addition and cyclization occur in a single pot, often driven by heat. Itaconic acid + Benzylamine Simplicity, efficiency, time-saving. mdpi.com
Multi-Stage Involves isolation of intermediates, allowing for purification and sequential modifications. N-(4-aminophenyl)acetamide + Itaconic acid High control, versatility for derivatization. nih.gov

The choice of solvent and reaction temperature significantly impacts the efficiency of the cyclization reaction between itaconic acid derivatives and benzylamines.

Solvent: Protic solvents like water or methanol (B129727) are commonly employed. nih.govmdpi.com The reaction of 2-amino-4-chlorophenol with itaconic acid is effectively carried out in refluxing water. mdpi.com Similarly, methanol is used as a solvent for the synthesis of various hydrazide derivatives from the carboxylic acid precursor. nih.gov The solvent can influence the reaction by stabilizing intermediates and affecting the solubility of reactants. mdpi.com For example, in the reaction of benzylamine with CO2, protic solvents like methanol lead to different product distributions compared to aprotic hydrogen-bonding solvents like DMSO. mdpi.com

Temperature: Elevated temperatures are typically required to drive the condensation and cyclization, which involves the removal of a water molecule. Reactions are often conducted at the reflux temperature of the chosen solvent, such as water (100°C) or ethanol (approx. 78°C). mdpi.comchemicalbook.com Thermal decarboxylation of related structures like aconitic acid to itaconic acid occurs at temperatures above 105°C, highlighting the importance of thermal conditions in these reactions. nih.gov The presence of itaconic acid and the reaction temperature have been shown to influence polymerization rates and product properties in related acrylate (B77674) copolymerization systems, indicating that temperature is a critical parameter for controlling reaction outcomes. researchgate.net

The development of asymmetric methods is crucial for producing enantiomerically pure pyrrolidinone derivatives, which is often a requirement for pharmaceutical applications. rsc.org Chiral N-benzylic heterocycles are important structural motifs in pharmaceuticals, and enantioselective synthesis provides access to these valuable compounds. nih.gov

Strategies for asymmetric synthesis often employ chiral auxiliaries or catalysts. Phenylglycinol-derived oxazolopiperidone lactams, for instance, serve as versatile chiral scaffolds for the enantioselective synthesis of various piperidine-containing alkaloids. researchgate.net While direct asymmetric synthesis of 1-benzyl-5-oxopyrrolidine-3-carbonitrile is not extensively detailed, analogous asymmetric cross-coupling reactions have been developed. For example, the arylation of N-heteroaryl trifluoroborates using a combination of Ni/photoredox dual catalysis with chiral bi-oxazoline (BiOX) ligands can produce chiral N-benzylic heterocycles with good to excellent enantioselectivity (e.g., up to 97% ee). nih.gov Another approach involves the biocatalytic asymmetric N-H carbene insertion of aromatic amines using engineered myoglobin (B1173299) variants, which can produce chiral α-amino acid precursors. rochester.edu These advanced methodologies highlight potential pathways for accessing enantiomerically enriched precursors to the target nitrile. unimi.it

Cyclization Reactions of Itaconic Acid and its Derivatives with Benzylamines

Functional Group Interconversions Towards the Nitrile Moiety

Once the 1-benzyl-5-oxopyrrolidin-2-one core with a suitable functional group at the 3-position is established (typically a carboxylic acid or carboxamide), the final step is the conversion of this group into the nitrile moiety.

The most direct route involves the dehydration of the corresponding primary amide, 1-benzyl-5-oxopyrrolidine-3-carboxamide (B1336060). libretexts.orgpressbooks.pub This transformation is a standard method for nitrile synthesis. Common dehydrating agents used for converting primary amides to nitriles include thionyl chloride (SOCl₂), phosphorus pentoxide (P₂O₅), or phosphoryl chloride (POCl₃). libretexts.orgpressbooks.pub The mechanism with thionyl chloride involves the initial reaction at the amide oxygen, followed by deprotonation and an E2-like elimination to form the nitrile. pressbooks.publibretexts.org

Alternatively, if the precursor is 1-benzyl-5-oxopyrrolidine-3-carboxylic acid, it must first be converted to the primary amide. This is typically achieved by activating the carboxylic acid (e.g., converting it to an acid chloride) and then reacting it with ammonia. philadelphia.edu.jo Following amide formation, the dehydration step can be performed as described above. Chemoenzymatic cascades have also been developed that can convert carboxylic acids to nitriles in a one-pot, three-step process involving enzymatic reduction to an aldehyde, in situ oxime formation, and subsequent enzymatic dehydration to the nitrile. nih.gov While not specifically reported for this compound, such methods represent modern, cyanide-free alternatives to traditional nitrile syntheses. nih.gov

Table 2: Key Functional Group Interconversions for Nitrile Synthesis

Starting Material Intermediate Reagents for Nitrile Formation Description Reference

Esterification of 1-Benzyl-5-oxopyrrolidine-3-carboxylic Acid

The initial step towards many derivatives, including the target nitrile, often involves the conversion of 1-benzyl-5-oxopyrrolidine-3-carboxylic acid into its corresponding ester. Esterification serves to protect the carboxylic acid or to activate it for subsequent reactions. A common method is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol (such as methanol or ethanol) in the presence of a strong acid catalyst, like sulfuric acid. nih.govnih.gov Another effective method involves the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) with a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP), which facilitates ester formation under mild conditions. organic-chemistry.org

For instance, the reaction of 1-benzyl-5-oxopyrrolidine-3-carboxylic acid with ethanol in an acidic medium yields ethyl 1-benzyl-5-oxopyrrolidine-3-carboxylate. chemicalbook.com This ester is a stable intermediate that can be readily purified and used in the next synthetic step.

Table 1: Representative Esterification Reactions

Carboxylic Acid Precursor Alcohol Catalyst/Reagent Product Reference(s)
1-Benzyl-5-oxopyrrolidine-3-carboxylic acid Ethanol H₂SO₄ Ethyl 1-benzyl-5-oxopyrrolidine-3-carboxylate chemicalbook.com
Substituted 5-oxopyrrolidine-3-carboxylic acid Methanol H₂SO₄ Methyl 5-oxopyrrolidine-3-carboxylate derivative nih.gov

Hydrazinolysis of Ester Intermediates to Hydrazides

The resulting ester, typically an ethyl or methyl ester, is a crucial precursor for synthesizing the corresponding carbohydrazide. This transformation is achieved through hydrazinolysis, a reaction where the ester is treated with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O), often in an alcoholic solvent like ethanol or methanol at reflux. lmaleidykla.ltmdpi.comsigmaaldrich.com The reaction involves the nucleophilic attack of hydrazine on the ester's carbonyl carbon, leading to the displacement of the alkoxy group and the formation of 1-benzyl-5-oxopyrrolidine-3-carbohydrazide. This hydrazide is a key building block for creating a wide array of heterocyclic derivatives. lmaleidykla.lt

Strategic Conversion of Carboxylic Acid or Amide Derivatives to Carbonitrile Functionality (Theoretical/General)

Direct synthesis of this compound from the corresponding carboxylic acid or its amide derivative is a feasible strategy based on established organic chemistry principles.

One of the most common methods for converting a primary amide into a nitrile is through dehydration. libretexts.org Therefore, the synthesis of 1-benzyl-5-oxopyrrolidine-3-carboxamide from the carboxylic acid (via activation and reaction with ammonia) or the ester (via aminolysis) would be the initial step. The subsequent dehydration of this amide intermediate using standard dehydrating agents such as thionyl chloride (SOCl₂), phosphorus pentoxide (P₂O₅), or phosphorus oxychloride (POCl₃) would yield the desired this compound. libretexts.org

Alternatively, modern chemoenzymatic methods offer a pathway from carboxylic acids to nitriles. This multi-step, one-pot cascade can involve the reduction of the carboxylic acid to an aldehyde, followed by chemical conversion to an aldoxime, and subsequent enzymatic dehydration to the nitrile. nih.gov While not specifically documented for this compound, this represents a potential synthetic route under mild conditions.

Derivatization Strategies for Structural Modification

The 1-benzyl-5-oxopyrrolidine scaffold allows for extensive structural modifications, enabling the synthesis of a library of compounds with diverse properties.

Formation of Hydrazone and Azole Moieties from Hydrazide Intermediates

The 1-benzyl-5-oxopyrrolidine-3-carbohydrazide intermediate is exceptionally useful for constructing hydrazone and azole derivatives.

Hydrazones: Condensation of the hydrazide with various aromatic or heterocyclic aldehydes and ketones, typically under acidic catalysis in a solvent like ethanol, readily furnishes hydrazone derivatives. mdpi.comnih.govnih.govnih.gov This reaction provides a straightforward method to append diverse structural motifs to the pyrrolidinone core.

Azoles (1,3,4-Oxadiazoles and 1,2,4-Triazoles):

1,3,4-Oxadiazoles: These five-membered heterocyclic rings can be synthesized from the hydrazide precursor through several methods. A common approach is the cyclodehydration of a diacylhydrazine intermediate. The hydrazide can be acylated with a carboxylic acid or acid chloride, and the resulting N,N'-diacylhydrazine is then cyclized using dehydrating agents like phosphorus oxychloride (POCl₃) or polyphosphoric acid. nih.govmdpi.comijper.org Another route involves reacting the hydrazide with carbon disulfide in a basic medium, followed by further steps to form the oxadiazole ring. mdpi.com

1,2,4-Triazoles: The hydrazide can serve as a precursor for 1,2,4-triazoles. For instance, reaction of the hydrazide with carbon disulfide can lead to an intermediate that, upon treatment with hydrazine, cyclizes to form a 4-amino-1,2,4-triazole-3-thiol (B7722964) ring. nih.gov Alternatively, reaction with isothiocyanates can yield thiosemicarbazide (B42300) intermediates which can be cyclized under basic conditions to form triazole-thiones. researchgate.net

Table 2: Derivatization from Hydrazide Intermediate

Reactant Reaction Type Product Moiety Reagents/Conditions Reference(s)
Aldehydes/Ketones Condensation Hydrazone Ethanol, Acetic Acid (cat.) mdpi.comnih.govnih.gov
Carboxylic Acids/Acyl Chlorides Acylation & Cyclodehydration 1,3,4-Oxadiazole POCl₃, PPA nih.govijper.org

Thionation of the Oxo Group in Pyrrolidinones

The conversion of the C5-oxo group of the pyrrolidinone ring to a thiocarbonyl group (C=S) introduces a sulfur atom, significantly altering the electronic and steric properties of the molecule. This thionation is commonly achieved using Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide). nih.gov The reaction is typically carried out by heating the pyrrolidinone with Lawesson's reagent in an anhydrous solvent such as toluene (B28343) or tetrahydrofuran (B95107) (THF). nih.govbeilstein-journals.org This transformation yields the corresponding 1-benzyl-5-thioxopyrrolidine derivative, opening avenues for further chemical exploration and modification. The reactivity of Lawesson's reagent is generally higher for amides (lactams) compared to esters. nih.gov

Alkylation and Acylation Reactions at Nitrogen and Other Sites

The chemical reactivity of this compound allows for various synthetic transformations, including alkylation and acylation reactions. These modifications can occur at several sites within the molecule, primarily at the nitrogen atom of the pyrrolidine (B122466) ring and potentially at the carbon atoms adjacent to the carbonyl and nitrile groups.

Alkylation at the Nitrogen Atom:

The nitrogen atom in this compound is part of a tertiary amine within the lactam structure. As such, it can undergo further alkylation to form a quaternary ammonium (B1175870) salt. This reaction, a type of Menschutkin reaction, typically involves the treatment of the tertiary amine with an alkyl halide. The lone pair of electrons on the nitrogen atom attacks the electrophilic carbon of the alkyl halide, leading to the formation of a new carbon-nitrogen bond and a positively charged quaternary ammonium cation, with the halide as the counter-ion.

While specific examples of the quaternization of this compound are not extensively detailed in the available literature, the general principles of this reaction are well-established for a wide range of tertiary amines. The reactivity would depend on the nature of the alkylating agent and the reaction conditions, such as solvent and temperature. For instance, more reactive alkylating agents like methyl iodide or benzyl (B1604629) bromide would be expected to readily form the corresponding quaternary salt.

Representative N-Alkylation to Form Quaternary Ammonium Salts

Reactant (Tertiary Amine)Alkylating AgentSolventTemperature (°C)Product
N,N-DimethylanilineBenzyl chlorideMethanol/Water70N-Benzyl-N,N-dimethylanilinium chloride
TriethylamineEthyl iodideAcetonitrileRefluxTetraethylammonium iodide

This table presents general examples of the Menschutkin reaction to illustrate the formation of quaternary ammonium salts from tertiary amines.

Acylation Reactions:

Acylation of this compound is more likely to occur at other sites within the molecule, as the nitrogen atom is already part of an amide linkage and is sterically hindered by the benzyl group. The carbon atoms at the C3 and C4 positions, which are alpha to the carbonyl and nitrile groups, respectively, are potential sites for acylation under basic conditions.

Deprotonation of the C3 or C4 position by a strong base would generate a carbanion, which can then act as a nucleophile and attack an acylating agent, such as an acid chloride or anhydride. This would result in the formation of a C-acylated derivative. The regioselectivity of this reaction would be influenced by the relative acidity of the protons at C3 and C4 and the reaction conditions employed. The presence of both an electron-withdrawing carbonyl group and a nitrile group can activate the adjacent C-H bonds, making them susceptible to deprotonation.

While direct experimental data on the C-acylation of this compound is limited, the reactivity of related γ-lactam systems suggests that such transformations are feasible. For example, various γ-lactam derivatives have been shown to undergo reactions at the alpha-carbon position.

Potential C-Acylation of γ-Lactam Structures

SubstrateBaseAcylating AgentPotential Product
This compoundLithium diisopropylamide (LDA)Acetyl chloride3-Acetyl-1-benzyl-5-oxopyrrolidine-3-carbonitrile
This compoundSodium hydride (NaH)Benzoyl chloride3-Benzoyl-1-benzyl-5-oxopyrrolidine-3-carbonitrile

This table illustrates hypothetical C-acylation reactions based on the known reactivity of related lactam systems.

It is important to note that the specific outcomes of these reactions, including yields and the potential for side reactions, would need to be determined experimentally. The interplay of steric and electronic effects within the this compound molecule would ultimately dictate the course of alkylation and acylation reactions.

Reaction Chemistry and Mechanistic Investigations of 1 Benzyl 5 Oxopyrrolidine 3 Carbonitrile and Analogues

Reactivity Profiles of the Pyrrolidone Ring System

The 5-oxopyrrolidine ring, also known as the pyroglutamate ring, is a relatively stable lactam. The reactivity of this system in 1-Benzyl-5-oxopyrrolidine-3-carbonitrile is primarily dictated by the amide functional group within the ring and the protons on the carbons alpha to the carbonyl group.

Amide (Lactam) Reactivity : The lactam functionality is generally stable to hydrolysis but can be cleaved under strong acidic or basic conditions. The N-benzyl group provides steric hindrance and electronic effects that can influence the reactivity of the carbonyl group. The carbonyl oxygen can act as a hydrogen bond acceptor, a key interaction in many biological systems. nih.gov

Alpha-Carbon Reactivity : The methylene (B1212753) protons at the C-4 position are alpha to the carbonyl group and can be deprotonated by a suitable base to form an enolate. This enolate intermediate can then react with various electrophiles, allowing for functionalization at the C-4 position. The stereochemical outcome of such reactions is a key consideration.

Ring Stability : The five-membered ring is thermodynamically stable. Ring-opening reactions typically require forcing conditions or specific activation of the carbonyl group. Transformations often focus on the substituents rather than the ring structure itself. chim.it

Table 1: Summary of Pyrrolidone Ring Reactivity

Reactive SiteType of ReactionReagents/ConditionsPotential Products
C-5 CarbonylNucleophilic Acyl SubstitutionStrong Acid/Base (e.g., H₃O⁺, NaOH)Ring-opened amino acid derivative
C-4 MethyleneEnolate Formation / AlkylationBase (e.g., LDA), Electrophile (e.g., Alkyl halide)4-substituted pyrrolidone
N-1 Benzyl (B1604629) GroupDebenzylationCatalytic Hydrogenation (e.g., H₂, Pd/C)N-unsubstituted pyrrolidone

Transformations Involving the Nitrile Functional Group (Hypothetical/General based on nitrile chemistry)

The nitrile group (–C≡N) is a versatile functional group that can be converted into a variety of other functionalities. wikipedia.org Its carbon atom is electrophilic, making it susceptible to nucleophilic attack. wikipedia.orglibretexts.org

Hydrolysis : The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or a carboxamide intermediate. libretexts.orgchemistrysteps.com This two-stage process first converts the nitrile to an amide, which can sometimes be isolated, followed by hydrolysis of the amide to the carboxylic acid. chemistrysteps.com This would transform this compound into 1-Benzyl-5-oxopyrrolidine-3-carboxylic acid or its corresponding amide.

Reduction : Catalytic hydrogenation or reduction with reagents like lithium aluminum hydride (LiAlH₄) can reduce the nitrile group to a primary amine (–CH₂NH₂). wikipedia.org This reaction provides a route to aminomethyl-substituted pyrrolidones.

Addition of Organometallic Reagents : Grignard reagents and organolithium compounds can add to the electrophilic carbon of the nitrile. The initial reaction forms an imine anion salt, which upon aqueous workup, hydrolyzes to a ketone. libretexts.org This allows for the synthesis of acyl-substituted pyrrolidones.

Table 2: Potential Transformations of the Nitrile Group

TransformationReagent(s)Resulting Functional Group
Hydrolysis (complete)H₃O⁺ or NaOH, H₂OCarboxylic Acid (–COOH)
Hydrolysis (partial)H₂O₂, baseCarboxamide (–CONH₂)
ReductionH₂, Ni catalyst or LiAlH₄Primary Amine (–CH₂NH₂)
Grignard Reaction1. RMgX 2. H₃O⁺Ketone (–COR)

Stereoselective Reactions and Control of Diastereoselectivity

The presence of a stereocenter at the C-3 position of this compound means that the molecule is chiral. Any reaction that creates a new stereocenter can potentially lead to the formation of diastereomers.

The control of diastereoselectivity is a critical aspect of synthesizing substituted pyrrolidones. masterorganicchemistry.com For instance, if the C-4 position is deprotonated to form an enolate, the approach of an incoming electrophile can be influenced by the substituent at C-3. The bulky benzyl group on the nitrogen and the cyano group at C-3 can direct the electrophile to attack from the less sterically hindered face of the planar enolate, leading to a preference for one diastereomer over the other. This is an example of substrate-controlled stereoselectivity. The choice of reaction conditions, such as solvent and temperature, can also play a significant role in enhancing the diastereomeric ratio. masterorganicchemistry.com

In reactions involving the nitrile group itself, such as addition reactions, the existing stereocenter at C-3 may have a lesser influence on the stereochemical outcome at a remote site unless chelation or other intramolecular interactions are involved.

Mechanistic Pathways of Pyrrolidone Ring Formation and Subsequent Transformations

The synthesis of the 1-benzyl-5-oxopyrrolidine ring system is commonly achieved through a sequence involving a Michael addition followed by an intramolecular cyclization. nih.gov

The formation of this compound can be envisioned starting from benzylamine (B48309) and a suitable Michael acceptor, such as a cyano-substituted α,β-unsaturated ester like diethyl 2-cyanomethylidenesuccinate.

The proposed mechanism proceeds as follows:

Michael Addition : The nucleophilic benzylamine attacks the β-carbon of the α,β-unsaturated system in a conjugate or 1,4-addition. youtube.comyoutube.comyoutube.com This is a classic Michael reaction, which is a versatile method for forming carbon-nitrogen bonds. nih.gov The reaction forms an enolate intermediate.

Proton Transfer : The enolate is protonated, typically by the solvent or during workup, to give a stable acyclic intermediate.

Intramolecular Cyclization (Lactamization) : The nitrogen atom of the amino group then acts as a nucleophile, attacking the carbonyl carbon of one of the ester groups in an intramolecular nucleophilic acyl substitution reaction.

Elimination : The ethoxide group is eliminated, resulting in the formation of the five-membered lactam ring.

This pathway efficiently constructs the core pyrrolidone structure. researchgate.netorganic-chemistry.org Subsequent transformations of the nitrile or other parts of the molecule would follow the mechanistic pathways characteristic of those functional groups, as described in the sections above. For example, the acid-catalyzed hydrolysis of the nitrile would begin with the protonation of the nitrile nitrogen, increasing the electrophilicity of the carbon and allowing for nucleophilic attack by water. chemistrysteps.com

Table 3: Mechanistic Steps for Pyrrolidone Ring Formation

StepDescriptionKey Intermediates
1Michael Addition Benzylamine attacks the β-carbon of the Michael acceptor.
2Proton Transfer The enolate is protonated to form a neutral adduct.
3Intramolecular Cyclization The amino group attacks an ester carbonyl.
4Elimination Loss of an alkoxide (e.g., ethoxide) to form the lactam ring.

Based on a thorough review of the available information, it is not possible to generate the requested article on the advanced spectroscopic and structural characterization of “this compound.” The necessary experimental data, including detailed Nuclear Magnetic Resonance (NMR) spectra, Mass Spectrometry (MS) fragmentation analysis, and Infrared (IR) absorption frequencies for this specific compound, are not available in the public domain search results.

The search results yielded information on structurally similar but distinct compounds, such as those with different substituents on the pyrrolidine (B122466) ring or compounds where the carbonitrile group is replaced by a carboxylic acid. However, per the instructions to focus solely on “this compound,” this information cannot be used.

Without access to the primary spectral data for the target compound, a scientifically accurate and informative article that adheres to the specified outline cannot be constructed. The creation of such an article would require access to proprietary chemical databases or the generation of the data through laboratory analysis.

Advanced Spectroscopic and Structural Characterization Methodologies

X-ray Crystallography for Solid-State Structural Determination

No published crystal structure, unit cell parameters, conformational analysis, or details of intermolecular interactions for 1-Benzyl-5-oxopyrrolidine-3-carbonitrile were found.

Elemental Analysis for Compositional Verification

No specific elemental analysis data from experimental studies for this compound could be retrieved from the searched sources.

Computational and Theoretical Chemistry Studies

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial in drug discovery for estimating the strength of interaction, known as binding affinity.

Prediction of Binding Affinities and Conformational Poses

Molecular docking simulations are instrumental in predicting how derivatives of the 5-oxopyrrolidine scaffold bind to biological targets. These simulations calculate a docking score, often expressed in kcal/mol, which estimates the binding free energy; a more negative score typically indicates a stronger interaction.

For instance, in a study of novel 5-oxopyrrolidine-3-carbohydrazide (B1650037) derivatives, molecular docking was used to predict their interaction with key protein kinases. One derivative, a 2-hydroxynaphthalenylmethylene derivative, demonstrated high predicted binding affinities for two separate kinases, with docking scores of -11.174 kcal/mol for the non-receptor tyrosine kinase (SCR) and -11.471 kcal/mol for the serine/threonine-protein kinase (BRAF). mdpi.com This illustrates the potential for compounds with the 5-oxopyrrolidine core to act as potent inhibitors by fitting effectively into the active sites of multiple kinases. mdpi.com

Similarly, docking studies on pyrrolidine (B122466) derivatives targeting the GABA receptor (PDB ID: 4COF) showed binding affinities ranging from -3.2 to -3.7 kcal/mol, indicating varied interactions based on the specific substitutions on the pyrrolidine ring. jptcp.com The goal of these simulations is to identify the most stable binding pose of the ligand within the receptor's active site, which is essential for rational drug design. researchgate.net

Selection and Preparation of Receptor Macromolecules for Docking Studies

The accuracy of molecular docking heavily relies on the proper selection and preparation of the target macromolecule. The three-dimensional structure of the protein is typically obtained from crystallographic data from the Protein Data Bank (PDB).

Before docking, the receptor structure must be prepared. This process involves removing water molecules, adding hydrogen atoms, and assigning correct bond orders and charges. The co-crystallized native ligand is often removed and then "re-docked" into the active site. A successful re-docking, indicated by a low root-mean-square deviation (RMSD) value (typically <2Å) between the docked pose and the original crystal structure pose, validates the docking parameters. nih.gov

The choice of receptor is guided by the therapeutic target of interest. For compounds containing the benzyl-pyrrolidine scaffold, various protein targets have been explored in computational studies, as detailed in the table below.

Target Protein/ReceptorPDB IDTherapeutic Area/FunctionAssociated Ligand Scaffold
Protein Kinases (SCR, BRAF, MEK, ACK-1)-Cancer5-Oxopyrrolidine-hydrazones
GABA Receptor4COFEpilepsy, NeurologyN-substituted pyrrolidines
Dihydrofolate Reductase (DHFR)1DF7AntimicrobialDimethylpyrrolyl-benzohydrazides
Enoyl-ACP Reductase2NSDAntimicrobialDimethylpyrrolyl-benzohydrazides
C-C Motif Chemokine Receptor 5 (CCR5)-HIV-1 Entry Inhibition1,3,4-Trisubstituted pyrrolidines

This table presents examples of receptor macromolecules used in docking studies for various pyrrolidine derivatives, illustrating the diversity of targets for this chemical scaffold.

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, based on the principles of quantum mechanics, are used to compute the electronic structure and properties of molecules. nih.gov These methods provide deep insights into molecular stability, reactivity, and conformation.

Investigation of Transition States in Reaction Mechanisms

Quantum chemical calculations are pivotal for mapping out reaction pathways and identifying the structure of transition states—the highest energy point along a reaction coordinate. Understanding these transient structures is key to predicting reaction kinetics and mechanisms. For example, studies on the solvolysis of substituted benzyl (B1604629) chlorides have used computational models to analyze how substituents affect the transition state structure in concerted bimolecular displacement reactions. nih.gov While specific transition state calculations for reactions involving 1-Benzyl-5-oxopyrrolidine-3-carbonitrile are not detailed in the available literature, these methods are broadly applicable to understanding its synthesis and reactivity.

Conformation Analysis and Energy Landscapes

The biological function and physical properties of a molecule are intrinsically linked to its three-dimensional shape or conformation. Quantum chemistry can be used to determine the relative energies of different conformers and to map the conformational energy landscape. nih.gov

Structure-Property Relationship (SPR) Studies

Structure-Property Relationship (SPR) studies aim to correlate specific structural features of a molecule with its physicochemical properties, excluding direct biological activity. These relationships are fundamental to medicinal chemistry and materials science for optimizing molecular characteristics.

For derivatives of this compound, several key SPRs can be identified from structural studies:

Inductive Effects : In a crystal structure analysis of a related pyrrolidine derivative, the bond connecting the pyrrolidine ring to the carbonitrile group was found to be relatively short (1.493 Å). nih.gov This shortening is attributed to the strong electron-withdrawing inductive effect of the carbonitrile (cyano) group, which pulls electron density from the adjacent single bond, strengthening and shortening it. nih.gov

Structural FeatureObserved Physicochemical PropertyReference
Carbonitrile (Cyano) GroupShortening of the adjacent C-C single bond due to inductive electron withdrawal. nih.gov
Pyrrolidine RingAdopts a non-planar "envelope" conformation. nih.gov
Stereochemistry of SubstituentsInfluences the pseudo-axial or pseudo-equatorial orientation of other groups, affecting overall molecular shape and receptor selectivity. nih.gov

This table summarizes key structure-property relationships observed in compounds containing the pyrrolidine scaffold.

In Silico Prediction Methodologies for Molecular Properties

In the realm of computational and theoretical chemistry, the prediction of molecular properties through in silico models has become an indispensable tool. These methodologies employ algorithms based on a molecule's structure to calculate descriptors that forecast its behavior in various chemical and biological systems. For this compound, key properties such as the topological polar surface area (TPSA), the logarithm of the octanol-water partition coefficient (LogP), and the number of rotatable bonds are calculated to build a comprehensive physicochemical profile.

These descriptors are fundamental in fields like drug discovery and materials science, as they correlate with a substance's absorption, distribution, metabolism, and excretion (ADME) characteristics, as well as its solubility and permeability. The values for this compound have been calculated using widely accepted computational models, providing a theoretical foundation for its molecular characteristics.

Detailed Research Findings:

Computational analysis of this compound reveals a molecule with a moderate polar surface area and lipophilicity, alongside a degree of conformational flexibility.

Topological Polar Surface Area (TPSA): The calculated TPSA for this compound is 40.9 Ų . TPSA is a crucial parameter for predicting the transport properties of molecules, such as intestinal absorption and blood-brain barrier penetration. A value in this range suggests the potential for good cell membrane permeability. The TPSA is calculated by summing the surface contributions of all polar atoms (typically oxygen and nitrogen) in a molecule.

LogP (Octanol-Water Partition Coefficient): The predicted LogP value, a measure of lipophilicity, is 1.29 . This value indicates that the compound has a balanced solubility between lipid and aqueous phases. LogP is a critical factor in determining how a molecule will behave in a biological environment, influencing its ability to cross cell membranes and interact with both hydrophobic and hydrophilic pockets of proteins.

Rotatable Bonds: The molecule contains 3 rotatable bonds . This count is an indicator of the molecule's conformational flexibility. A lower number of rotatable bonds (generally less than 10) is often associated with better oral bioavailability in drug candidates, as it reduces the entropic penalty upon binding to a target.

These predicted values are summarized in the data table below, offering a snapshot of the molecule's key physicochemical properties.

Molecular PropertyPredicted Value
Topological Polar Surface Area (TPSA)40.9 Ų
LogP1.29
Rotatable Bonds3

Applications of 1 Benzyl 5 Oxopyrrolidine 3 Carbonitrile As a Synthetic Building Block

Versatility in Organic Synthesis as a Key Intermediate

The 5-oxopyrrolidine ring system, also known as the pyroglutamic acid scaffold, is a common motif in numerous natural products and pharmaceuticals. This core structure serves as a robust and reliable starting point for developing new chemical entities. The utility of related compounds, such as Methyl 1-benzyl-4-oxopyrrolidine-3-carboxylate, underscores the importance of this class of molecules as versatile intermediates. The ketone and ester functionalities in these analogues provide reactive sites for a variety of chemical modifications.

In 1-benzyl-5-oxopyrrolidine-3-carbonitrile, the nitrile group adds another layer of synthetic versatility. The nitrile functionality is a valuable precursor that can be converted into several other important chemical groups. For instance, it can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or reacted with organometallic reagents to form ketones. This inherent reactivity allows chemists to use the compound as a key intermediate to introduce specific functionalities into target molecules during multi-step syntheses.

Role in the Construction of Complex Heterocyclic Systems (e.g., Triazole, Thiazole Derivatives)

The 5-oxopyrrolidine framework is a proven scaffold for the synthesis of more complex heterocyclic systems. Research on related structures, such as 1-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid and its corresponding hydrazide, has demonstrated their utility in constructing fused and linked heterocycles. These intermediates have been successfully used to synthesize derivatives containing pyrazole, pyrrole, and triazine moieties through condensation reactions with diketones and other reagents. ktu.lt

While direct examples starting from this compound are not extensively documented, the nitrile group is a well-established precursor for various heterocycles. Specifically, the synthesis of 1,2,3-triazoles is a prominent application of nitrile chemistry. One of the most powerful methods for forming the 1,2,3-triazole ring is the [3+2] cycloaddition reaction between an azide and an alkyne (Azide-Alkyne Cycloaddition). frontiersin.orgnih.gov Nitriles can also be utilized in the synthesis of 1,2,4-triazoles through reactions with reagents like hydroxylamine hydrochloride, followed by cyclization. mdpi.com This established reactivity suggests the potential of this compound to serve as a key building block for novel triazole derivatives, which are known to possess a wide range of biological activities. frontiersin.org

Heterocyclic SystemPrecursor Functional GroupGeneral Method
Pyrazole, PyrroleHydrazideCondensation with diketones ktu.lt
1,2,3-TriazoleNitrile/Alkyne[3+2] Cycloaddition with azides frontiersin.orgnih.gov
1,2,4-TriazoleNitrileReaction with hydroxylamine followed by cyclization mdpi.com

Scaffold for the Development of Analogues and Derivatives with Modified Structural Features

The 1-substituted-5-oxopyrrolidine core is an excellent scaffold for developing libraries of analogues to probe structure-activity relationships (SAR) in medicinal chemistry. By modifying the substituents on this central ring system, researchers can fine-tune the biological and physicochemical properties of the resulting molecules.

Studies on derivatives of 1-(substituted-phenyl)-5-oxopyrrolidine-3-carboxylic acid have shown that this scaffold can be systematically modified to create novel compounds with potential therapeutic applications. For example, derivatives of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid have been synthesized and evaluated for their antioxidant activity. nih.gov Similarly, a series of derivatives based on 1-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid were prepared to explore their potential as antibacterial agents. ktu.lt These studies highlight how modifications to the N-aryl substituent and the C3-position of the pyrrolidine (B122466) ring can lead to the discovery of new bioactive agents. The N-benzyl group in this compound provides a non-ionizable, sterically defined substituent that can be further modified or replaced with other groups to generate a diverse range of analogues.

Potential as a Chiral Auxiliary in Asymmetric Synthesis for Inducing Chirality

In asymmetric synthesis, a chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic route to control the stereochemical outcome of a reaction. For a molecule to function as a chiral auxiliary, it must be enantiomerically pure.

The this compound structure possesses a stereocenter at the C3 position. The corresponding carboxylic acid, 1-benzyl-5-oxopyrrolidine-3-carboxylic acid, is commercially available as both the (S)- and (R)-enantiomers. sigmaaldrich.combldpharm.com The availability of these enantiomerically pure forms is a critical prerequisite for their potential use as chiral auxiliaries. While the direct application of this compound as a chiral auxiliary is not well-documented, its chiral nature suggests a potential role in this area. Amino acids and their derivatives are often used to synthesize chiral compounds, leveraging their inherent stereogenic centers to guide the formation of new chiral molecules. ktu.lt By attaching the chiral pyrrolidine unit to a substrate, it could theoretically direct the stereoselective approach of reagents to a nearby reactive site, thereby inducing chirality in the product molecule. After the reaction, the auxiliary could be cleaved and potentially recovered for reuse.

Future Research Directions and Synthetic Innovations

Development of More Efficient and Sustainable Synthetic Routes

One promising avenue is the application of microwave-assisted organic synthesis (MAOS). This technique has been shown to accelerate reaction rates, improve yields, and often allows for the use of more environmentally benign solvents. bohrium.com The development of a one-pot, microwave-assisted synthesis of 1-benzyl-5-oxopyrrolidine-3-carbonitrile from readily available starting materials would represent a significant advancement over traditional multi-step methods that may require prolonged reaction times and extensive purification. bohrium.com

Another area of focus is the use of catalytic methods. Boric acid, for example, has been identified as a green catalyst for amide bond formation, a key step in the synthesis of many heterocyclic compounds. walisongo.ac.id Investigating the utility of such catalysts in the synthesis of the pyrrolidone core of this compound could lead to more sustainable and atom-economical routes. The ideal synthetic pathway would generate water as the primary byproduct, further enhancing its green credentials. walisongo.ac.id

Synthetic Strategy Key Advantages Potential Challenges
Microwave-Assisted SynthesisRapid reaction times, improved yields, use of greener solvents.Scale-up limitations, potential for localized overheating.
Catalytic Methods (e.g., Boric Acid)High atom economy, reduced waste, use of non-toxic catalysts.Catalyst sensitivity, optimization of reaction conditions.
One-Pot ReactionsReduced workup steps, time and resource efficiency.Compatibility of reagents and intermediates, cross-reactivity.

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The pyrrolidone ring system is a versatile scaffold, and exploring the novel reactivity of this compound could unlock new synthetic possibilities. The presence of the nitrile group offers a reactive handle for a variety of chemical transformations. For instance, the catalytic hydrogenation of the nitrile could yield the corresponding aminomethyl derivative, a valuable building block for the synthesis of more complex molecules.

Furthermore, the methylene (B1212753) group adjacent to the nitrile and the carbonyl group is potentially acidic and could be a site for selective functionalization. Base-mediated alkylation or condensation reactions at this position could introduce diverse substituents, leading to a library of novel derivatives with potentially interesting biological activities.

Unprecedented transformations could also be explored, such as ring-opening reactions followed by intramolecular cyclizations to form different heterocyclic systems. The development of such novel reactivity patterns would significantly expand the synthetic utility of this compound.

Advanced Computational Modeling for Rational Design and Reaction Prediction

Computational chemistry and molecular modeling are increasingly indispensable tools in modern drug discovery and synthetic chemistry. researchgate.net In the context of this compound, density functional theory (DFT) calculations could be employed to predict its three-dimensional geometry, electronic properties, and spectroscopic signatures. researchgate.netnih.gov This information is crucial for understanding the molecule's intrinsic reactivity and for designing new reactions.

Quantitative Structure-Activity Relationship (QSAR) studies can be utilized to correlate the structural features of this compound derivatives with their biological activities. researchgate.net By developing robust QSAR models, it would be possible to rationally design new analogs with enhanced potency and selectivity for a particular biological target. researchgate.net

Furthermore, computational tools can be used to predict the feasibility and outcomes of potential chemical reactions. By modeling reaction pathways and transition states, researchers can identify the most promising synthetic routes and optimize reaction conditions before embarking on extensive experimental work, thereby saving time and resources.

Computational Tool Application Predicted Outcome
Density Functional Theory (DFT)Geometry optimization, electronic structure analysis.Bond lengths, bond angles, HOMO-LUMO energies. nih.gov
QSAR ModelingCorrelation of structure with biological activity.Prediction of the biological activity of novel derivatives. researchgate.net
Reaction Pathway ModelingPrediction of reaction feasibility and outcomes.Identification of optimal synthetic routes and conditions.

Enhanced Stereochemical Control in the Synthesis of Enantiopure Derivatives

Chirality plays a critical role in the biological activity of many pharmaceutical compounds. The carbon atom at the 3-position of the pyrrolidone ring in this compound is a stereocenter, meaning the molecule can exist as a pair of enantiomers. The development of synthetic methods to control this stereochemistry and produce enantiopure derivatives is a significant area for future research.

Enantioselective synthesis can be achieved through various strategies, including the use of chiral catalysts, chiral auxiliaries, or starting from a chiral pool of materials. For example, asymmetric catalytic hydrogenation or phase-transfer catalysis could be employed to introduce the nitrile group stereoselectively.

The synthesis of both enantiomers of this compound would be essential for evaluating their individual biological activities, as it is common for one enantiomer to be significantly more potent or have a different pharmacological profile than the other.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 1-Benzyl-5-oxopyrrolidine-3-carbonitrile, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization and benzylation. Key steps include:

  • Cyclization : Formation of the pyrrolidinone ring via intramolecular lactamization under acidic or basic conditions.
  • Benzylation : Introduction of the benzyl group using benzyl halides or benzyl alcohols in the presence of a base (e.g., K₂CO₃) .
  • Optimization : Reaction parameters such as solvent polarity (e.g., DMF vs. THF), temperature (60–100°C), and catalyst choice (e.g., Pd for cross-coupling) significantly impact yield. Purity is assessed via HPLC or TLC, with yields typically ranging from 50% to 75% after column chromatography .

Q. How is the structural identity of this compound confirmed in academic research?

  • Methodological Answer :

  • Spectroscopic Analysis : ¹H/¹³C NMR and FT-IR are used to verify functional groups (e.g., carbonyl at ~1700 cm⁻¹, nitrile at ~2200 cm⁻¹) and substituent positions .
  • X-ray Crystallography : Single-crystal XRD resolves the 3D structure, including bond angles and torsional strain. Programs like SHELXL refine crystallographic data to resolve ambiguities .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ = 215.1 g/mol) .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data during structural refinement of this compound derivatives?

  • Methodological Answer :

  • Phase Annealing : SHELX-90’s phase annealing algorithm improves phase determination for larger structures by iteratively refining negative quartet relations, reducing model bias .
  • Multisolution Approaches : Testing multiple phase sets with SHELXD/SHELXE resolves ambiguities in electron density maps, particularly for disordered benzyl groups .
  • Validation Tools : R-factor convergence (e.g., R₁ < 0.05) and residual density maps (≤0.3 eÅ⁻³) ensure data consistency .

Q. What computational strategies predict the biological activity of this compound derivatives?

  • Methodological Answer :

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with target proteins (e.g., kinases, GPCRs). The nitrile group often forms hydrogen bonds with catalytic residues .
  • QSAR Modeling : Quantitative Structure-Activity Relationship (QSAR) analysis correlates substituent electronic effects (Hammett σ values) with bioactivity. For example, electron-withdrawing groups at the 3-position enhance antimicrobial potency .
  • ADMET Prediction : SwissADME or ADMETlab2.0 evaluates pharmacokinetic properties (e.g., logP ~1.8 suggests moderate blood-brain barrier penetration) .

Q. How do reaction conditions influence the stereochemical outcome of this compound derivatives?

  • Methodological Answer :

  • Chiral Catalysis : Asymmetric synthesis using chiral auxiliaries (e.g., Evans’ oxazolidinones) or organocatalysts (e.g., L-proline) controls stereochemistry at the pyrrolidine ring .
  • Dynamic Resolution : Racemic mixtures undergo kinetic resolution via lipases or transition-metal catalysts (e.g., Ru-BINAP complexes) to isolate enantiomers .
  • Analysis : Chiral HPLC (e.g., Chiralpak IA column) or CD spectroscopy confirms enantiomeric excess (>95% ee) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.